(2,5-Dihydroxyphenyl)boronic acid (2,5-Dihydroxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1238196-68-3
VCID: VC13869621
InChI: InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H
SMILES: B(C1=C(C=CC(=C1)O)O)(O)O
Molecular Formula: C6H7BO4
Molecular Weight: 153.93 g/mol

(2,5-Dihydroxyphenyl)boronic acid

CAS No.: 1238196-68-3

Cat. No.: VC13869621

Molecular Formula: C6H7BO4

Molecular Weight: 153.93 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dihydroxyphenyl)boronic acid - 1238196-68-3

Specification

CAS No. 1238196-68-3
Molecular Formula C6H7BO4
Molecular Weight 153.93 g/mol
IUPAC Name (2,5-dihydroxyphenyl)boronic acid
Standard InChI InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H
Standard InChI Key YRCPNBLHJFAGFA-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)O)O)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)O)O)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a phenyl ring with hydroxyl groups at positions 2 and 5 and a boronic acid moiety at position 1. This arrangement creates a planar geometry with potential for hydrogen bonding via hydroxyl and boronic acid groups. Similar to phenylboronic acid (C₆H₅B(OH)₂), the boron atom is sp²-hybridized, enabling interactions with diol-containing molecules . The additional hydroxyl groups may enhance solubility in polar solvents compared to unsubstituted phenylboronic acid, which has a water solubility of 10 g/L at 20°C .

Physicochemical Characteristics

While direct data for (2,5-dihydroxyphenyl)boronic acid is unavailable, analogous compounds provide benchmarks:

PropertyPhenylboronic Acid 2,5-Dimethoxyphenylboronic Acid
Melting Point (°C)216–219Not reported
Boiling Point (°C)265.9 (predicted)Not reported
Density (g/cm³)1.13±0.1Not reported
pKa8.83Not reported
Water Solubility10 g/LLower due to methoxy groups

The hydroxyl groups in (2,5-dihydroxyphenyl)boronic acid likely increase polarity and aqueous solubility compared to methoxy-substituted derivatives.

Synthesis and Reactivity

Synthetic Routes

Phenylboronic acid is typically synthesized via Grignard reactions or transition metal-catalyzed couplings . For dihydroxy-substituted variants, directed ortho-metalation or protective group strategies may be employed. For example:

  • Protection of Hydroxyl Groups: Introducing trimethylsilyl (TMS) or acetyl groups to prevent undesired reactions during boronation.

  • Suzuki-Miyaura Coupling: Using palladium catalysts to couple dihydroxyaryl halides with diboron reagents .

Reactivity Patterns

Boronic acids undergo dehydration to form boroxines and participate in cross-coupling reactions. The hydroxyl groups in (2,5-dihydroxyphenyl)boronic acid may:

  • Coordinate Metal Catalysts: Enhancing catalytic efficiency in Suzuki couplings.

  • Form Intramolecular Hydrogen Bonds: Stabilizing transition states in esterification or glycosylation reactions .

Analytical Characterization

Chromatographic Methods

Liquid chromatography-mass spectrometry (LC-MS) enables sensitive detection of boronic acids. A method for phenylboronic acid achieved a lower limit of quantitation (LLOQ) of 2 pg/mL using a SCIEX 7500 system with multiple reaction monitoring (MRM) . Similar approaches could be adapted for (2,5-dihydroxyphenyl)boronic acid, though its polarity may require adjusted mobile phases (e.g., methanol/water gradients).

Spectroscopic Techniques

  • ¹¹B NMR: Expected chemical shift near δ 30 ppm, typical for arylboronic acids.

  • IR Spectroscopy: B-O stretching vibrations ~1,350 cm⁻¹ and O-H stretches ~3,200 cm⁻¹ .

Biological and Medical Applications

Glucose Sensing

Phenylboronic acid derivatives form reversible complexes with diols like glucose. The 2,5-dihydroxy substitution could improve binding affinity through additional hydrogen bonds, making it suitable for:

  • Continuous Glucose Monitoring: Functionalizing hydrogels for insulin delivery systems .

  • Electrochemical Sensors: Modifying electrodes for reagentless detection .

Neutron Capture Therapy

Boron-rich compounds like phenylboronic acid accumulate in tumor cells for neutron capture therapy. With a boron concentration of ~74 ng/10⁶ cells in melanoma models , (2,5-dihydroxyphenyl)boronic acid’s enhanced solubility might improve biodistribution.

Industrial and Research Applications

Polymer Chemistry

Incorporating (2,5-dihydroxyphenyl)boronic acid into copolymers could yield stimuli-responsive materials. For example, N-vinylpyrrolidone (NVP) copolymers with phenylboronic acid form glucose-sensitive hydrogels .

Organic Synthesis

As a coupling partner in Suzuki reactions, this compound could synthesize biaryl structures for pharmaceuticals. Microwave-assisted methods using Pd/C catalysts in water may enhance reaction efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator